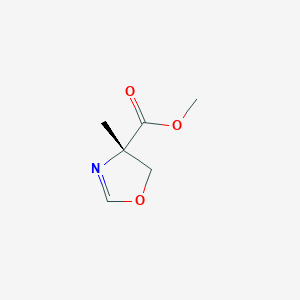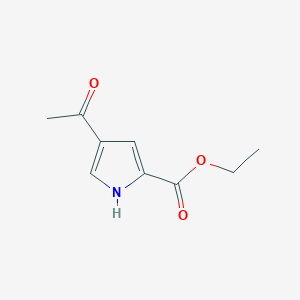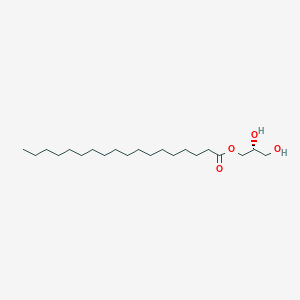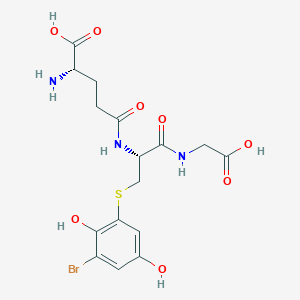
2-Bromo-6-(glutathion-S-yl)hydroquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-(glutathion-S-yl)hydroquinone is a chemical compound that has been the subject of much scientific research due to its potential applications in a variety of fields. This compound is a derivative of hydroquinone, which is a common ingredient in many skin-lightening products. However, this compound has been found to have a range of other properties that make it of interest to researchers.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-(glutathion-S-yl)hydroquinone is not fully understood, but it is thought to involve the compound's ability to scavenge free radicals and reduce oxidative stress. The compound may also act by inhibiting the activity of enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. These include its ability to reduce oxidative stress and inflammation, as well as its potential to protect cells from damage caused by toxins and other environmental stressors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Bromo-6-(glutathion-S-yl)hydroquinone in lab experiments is its ability to act as an antioxidant and anti-inflammatory agent. This makes it a useful tool for studying the effects of oxidative stress and inflammation on cells and tissues. However, one limitation of using the compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are a number of future directions for research on 2-Bromo-6-(glutathion-S-yl)hydroquinone. One area of research could focus on the compound's potential as a treatment for conditions that are characterized by oxidative stress and inflammation, such as arthritis and cardiovascular disease. Another area of research could focus on the compound's ability to protect cells from damage caused by environmental stressors, such as pollutants and radiation. Additionally, further research could be done to better understand the compound's mechanism of action and how it interacts with other molecules in the body.
Méthodes De Synthèse
The synthesis of 2-Bromo-6-(glutathion-S-yl)hydroquinone is a complex process that involves several steps. The first step is the synthesis of hydroquinone, which is then treated with bromine to produce 2-bromo-hydroquinone. This compound is then reacted with glutathione to produce this compound.
Applications De Recherche Scientifique
2-Bromo-6-(glutathion-S-yl)hydroquinone has been the subject of much scientific research due to its potential applications in a variety of fields. One area of research has focused on the compound's ability to act as an antioxidant, which can help to protect cells from damage caused by free radicals. Other research has looked at the compound's potential as an anti-inflammatory agent, which could be useful in treating a range of conditions.
Propriétés
Numéro CAS |
114865-64-4 |
|---|---|
Formule moléculaire |
C16H20BrN3O8S |
Poids moléculaire |
494.3 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2R)-3-(3-bromo-2,5-dihydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H20BrN3O8S/c17-8-3-7(21)4-11(14(8)25)29-6-10(15(26)19-5-13(23)24)20-12(22)2-1-9(18)16(27)28/h3-4,9-10,21,25H,1-2,5-6,18H2,(H,19,26)(H,20,22)(H,23,24)(H,27,28)/t9-,10-/m0/s1 |
Clé InChI |
QSJZDQPQNVINPC-UWVGGRQHSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O)Br)O |
SMILES |
C1=C(C=C(C(=C1SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)Br)O |
SMILES canonique |
C1=C(C=C(C(=C1SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)Br)O |
Séquence |
XXG |
Synonymes |
2-Br-6-(GSyl)HQ 2-bromo-6-(glutathion-S-yl)hydroquinone 2-bromo-6-(glutathion-S-yl)hydroquinone, 35S-labeled |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



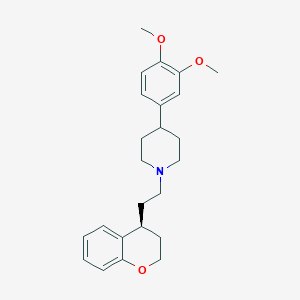
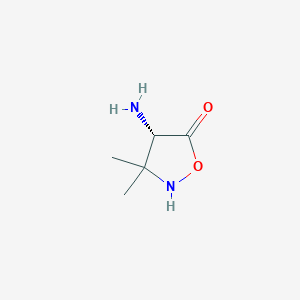
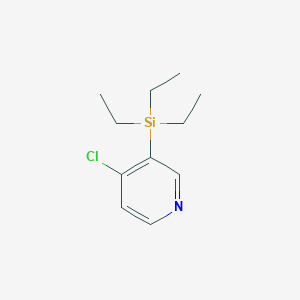

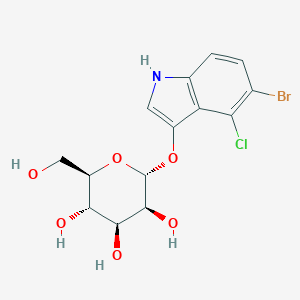
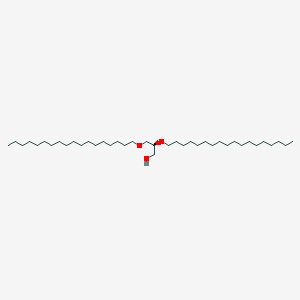
![5-({[2-(Methanesulfinyl)ethyl]amino}methyl)thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B54085.png)

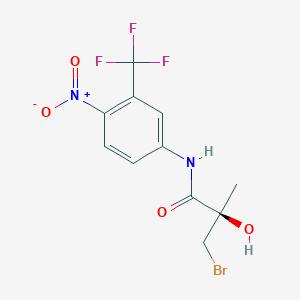
![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B54093.png)

